2-(3-Amino-4-methoxyphenyl)chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
145370-45-2 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(3-amino-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-19-15-7-6-10(8-12(15)17)16-9-13(18)11-4-2-3-5-14(11)20-16/h2-9H,17H2,1H3 |
InChI Key |
MREGTIYNMVRPMI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)N |
Synonyms |
4H-1-Benzopyran-4-one,2-(3-amino-4-methoxyphenyl)-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Amino 4 Methoxyphenyl Chromen 4 One and Its Structural Analogues
Strategies for the Construction of the Core Chromen-4-one System
The chromen-4-one scaffold is the central structural feature of the target molecule. Its synthesis is a well-established field, with several classical and modern methods available. These strategies can be broadly categorized into cyclization reactions of linear precursors and convergent multi-component reactions.
Cyclization Reactions in Chromen-4-one Synthesis
Cyclization reactions are the most traditional and widely used methods for constructing the chromen-4-one ring. These typically involve the formation of the heterocyclic ring from an ortho-hydroxyaryl ketone precursor. Two of the most prominent methods are the Baker-Venkataraman Rearrangement and the Algar-Flynn-Oyamada Reaction.
The Baker-Venkataraman Rearrangement is a two-step process for the synthesis of chromones and flavones. wikipedia.orgchemistry-reaction.com The process begins with the acylation of an o-hydroxyacetophenone with an appropriate acyl chloride (e.g., 4-methoxy-3-nitrobenzoyl chloride) to form a 2-acyloxyacetophenone. In the key step, this ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone (an o-hydroxydibenzoylmethane). rsc.org Subsequent acid-catalyzed cyclodehydration of this diketone intermediate yields the final 2-substituted chromen-4-one. rsc.orgresearchgate.net This method is highly versatile and widely used for preparing a variety of flavones. researchgate.netjk-sci.com
The Algar-Flynn-Oyamada (AFO) Reaction provides a direct route to flavonols (3-hydroxyflavones) from 2'-hydroxychalcones. wikipedia.org In this reaction, the chalcone (B49325) precursor undergoes an oxidative cyclization in the presence of alkaline hydrogen peroxide. beilstein-archives.orgcambridge.org While the precise mechanism has been subject to investigation, it is understood to proceed through the formation of a dihydroflavonol intermediate, which is then oxidized to the flavonol. wikipedia.orgwikiwand.com Although the classic AFO reaction yields a 3-hydroxy derivative, modifications and alternative oxidative cyclization conditions (e.g., I₂ in DMSO) can be employed to access the flavone (B191248) core directly from the chalcone.
| Method | Starting Material | Key Intermediate | Final Product | Key Reagents |
| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone | 1,3-Diketone | Chromone (B188151)/Flavone | Base (e.g., KOH, NaH), Acid (e.g., H₂SO₄) |
| Algar-Flynn-Oyamada Reaction | 2'-Hydroxychalcone (B22705) | Dihydroflavonol | Flavonol | Alkaline Hydrogen Peroxide (e.g., H₂O₂, NaOH) |
Multi-Component Reactions for Substituted Chromen-4-ones
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of chromen-4-one derivatives and related fused systems. These reactions combine three or more starting materials in a one-pot process, rapidly building molecular complexity. For instance, novel three-component reactions have been developed for the assembly of biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-ones. While not yielding the simple flavone structure directly, these methodologies highlight the potential of MCRs to construct diverse and highly substituted chromone-based scaffolds, which can be valuable in the generation of compound libraries for chemical biology and drug discovery.
Regioselective Functionalization at the 2-Position of the Chromen-4-one Ring
Direct functionalization of a pre-formed chromen-4-one ring is a modern and efficient strategy for introducing substituents at specific positions. The electronic nature of the chromone system, which features an α,β-unsaturated ketone, dictates its reactivity. The C-2 position is electrophilic and susceptible to nucleophilic attack or conjugate addition.
Advanced methods for C-2 functionalization include palladium-catalyzed C-H activation, which allows for the direct arylation of the chromone C-H bond. This approach avoids the need for pre-functionalization (e.g., halogenation) of the chromone ring, making it a more atom-economical process. The reaction typically involves a palladium catalyst that facilitates the coupling between the C-2 position of the chromone and an aryl halide or its equivalent.
Furthermore, an efficient and mild synthetic approach for synthesizing 2-alkyl-substituted chroman-4-ones involves a zinc-mediated cascade reaction of 3-chlorochromones. rsc.org Another modern technique is the visible-light-promoted doubly decarboxylative Giese reaction, which can be used to synthesize 2-substituted-chroman-4-ones. nih.gov These methods provide pathways to C-2 functionalized saturated analogues, which can be subsequently oxidized to the corresponding flavones if desired.
Introduction of the 3-Amino-4-methoxyphenyl Moiety via Advanced Coupling Reactions
The introduction of the specific 2-(3-Amino-4-methoxyphenyl) group requires robust C-C bond-forming reactions. Given the presence of a reactive amino group, a common and effective strategy involves a two-step sequence: first, the coupling of the chromone scaffold with a protected or precursor form of the aryl moiety (e.g., a nitro-substituted ring), followed by a final reduction step to unmask the amine.
Aryl Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are the cornerstone for forming the C2-aryl bond in flavones.
The Suzuki-Miyaura Coupling is one of the most powerful and widely used methods for this transformation. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent (e.g., an arylboronic acid) with an organic halide. youtube.com In the context of synthesizing the target molecule, this would typically involve the reaction of a 2-halochromone (e.g., 2-bromo- or 2-iodochromone) with (4-methoxy-3-nitrophenyl)boronic acid. The reaction requires a palladium catalyst, a suitable ligand, and a base. libretexts.orgorganic-chemistry.org The resulting 2-(4-methoxy-3-nitrophenyl)chromen-4-one can then be subjected to reduction (e.g., using catalytic hydrogenation or metal-acid reduction) to yield the final product, 2-(3-Amino-4-methoxyphenyl)chromen-4-one. nih.gov
Direct C-H Arylation represents a more recent and highly efficient alternative. nih.gov This methodology allows for the direct coupling of a C-H bond at the 2-position of the chromone ring with an aryl halide, such as 1-iodo-4-methoxy-3-nitrobenzene. nih.gov This avoids the synthesis of a 2-halochromone or an arylboronic acid, shortening the synthetic sequence. The reaction is typically catalyzed by palladium, often under ligand-free conditions, and requires a suitable base. nih.gov
| Catalyst System | Coupling Partner 1 | Coupling Partner 2 | Base | Typical Conditions |
| Pd(PPh₃)₄ / Pd(OAc)₂ | 2-Halochromone | Arylboronic Acid | K₂CO₃, Na₂CO₃ | Anhydrous solvent, Heat |
| Pd(OAc)₂ | Chromone (C-H) | Aryl Halide | KOtBu, NaHCO₃ | Toluene or DMF, Heat |
| Pd₂(dba)₃/P(t-Bu)₃ | Aryl Halide/Triflate | Arylboronic Acid | K₃PO₄ | Room Temperature |
Stereoselective Approaches to this compound
The target molecule, this compound, is achiral due to the C2-C3 double bond. However, its corresponding saturated analogue, 2-(3-Amino-4-methoxyphenyl)chroman-4-one (a flavanone), possesses a stereocenter at the C-2 position. The stereoselective synthesis of such chiral flavanones is a topic of considerable research interest. researchgate.netresearchgate.netthieme-connect.com
Modern asymmetric synthesis provides several powerful strategies to access enantioenriched flavanones. nih.gov One of the most successful approaches is the organocatalytic intramolecular oxa-Michael addition . nih.gov In this method, a 2'-hydroxychalcone precursor is cyclized in the presence of a chiral amine or thiourea (B124793) catalyst. The catalyst promotes a highly enantioselective conjugate addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone, setting the stereochemistry at the C-2 position with high fidelity. nih.govacs.org
Alternatively, transition-metal catalysis can be employed. researchgate.net For example, rhodium- or palladium-catalyzed asymmetric 1,4-addition of an arylboronic acid to the parent chromone can generate the C-2 aryl-substituted chiral center. nih.govmdpi.com These reactions utilize chiral ligands to control the stereochemical outcome of the addition. The development of these catalytic asymmetric methods has made the synthesis of optically pure flavanones and their derivatives increasingly accessible. dntb.gov.uanih.gov
| Catalytic Approach | Catalyst Type | Reaction | Typical Enantioselectivity (% ee) |
| Organocatalysis | Chiral Thiourea / Amine | Intramolecular oxa-Michael Addition | 90 - >99% |
| Transition Metal Catalysis | Chiral N,N'-dioxide-Nickel(II) Complex | Asymmetric Intramolecular Conjugate Addition | 85 - 95% |
| Organometallic Catalysis | Palladium(II)-Pyridinooxazoline | Conjugate addition of arylboronic acids | Up to 94% |
Synthetic Routes to Key Precursors for this compound
The synthesis of this compound hinges on the availability of two key precursors: a suitably substituted 2'-hydroxyacetophenone (B8834) and 3-amino-4-methoxybenzaldehyde (B1283374) or a related derivative.
A common strategy for the synthesis of 2-aryl-chromen-4-ones involves the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an aromatic aldehyde to form a 2'-hydroxychalcone intermediate. This intermediate then undergoes oxidative cyclization to yield the final chromen-4-one structure.
One plausible route to the target compound involves the initial synthesis of 2-(3-nitro-4-methoxyphenyl)chromen-4-one. This can be achieved by reacting a 2'-hydroxyacetophenone with 3-nitro-4-methoxybenzaldehyde. The resulting nitro-substituted chalcone is then cyclized, and a subsequent reduction of the nitro group yields the desired 3-amino functionality.
A critical precursor for this pathway is a substituted 2-hydroxyacetophenone. A patented method for the synthesis of 3-amino-2-hydroxyacetophenone, a related precursor, involves the nitration of 2-hydroxy-5-chloroacetophenone, followed by hydrogenation. google.com This highlights a potential strategy for introducing substituents on the A-ring of the chromen-4-one scaffold.
Another key intermediate is 3-amino-4-methoxybenzaldehyde. While direct synthetic routes to this specific aldehyde are not readily found in the literature, the synthesis of related compounds such as 3-amino-4-methoxyacetanilide has been described. This suggests that the corresponding aldehyde could be prepared through similar synthetic transformations, potentially involving the formylation of a protected aniline (B41778) derivative.
The following table summarizes some key precursors and their potential synthetic origins:
| Precursor | Potential Synthetic Route |
| Substituted 2'-hydroxyacetophenone | Fries rearrangement of phenyl acetates, Friedel-Crafts acylation of phenols. |
| 3-Amino-4-methoxybenzaldehyde | Formylation of a protected 3-amino-4-methoxyaniline derivative. |
| 2-(3-Nitro-4-methoxyphenyl)chromen-4-one | Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 3-nitro-4-methoxybenzaldehyde followed by cyclization. |
Derivatization Strategies for Structural Modification and Compound Library Synthesis
The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogues with potentially diverse biological activities. These modifications can be broadly categorized into three areas: alterations to the 3-amino-4-methoxyphenyl substituent, functionalization of the chromen-4-one core, and the development of hybrid molecules.
Modifications on the 3-Amino-4-methoxyphenyl Substituent
The primary amino group on the 2-phenyl ring is a versatile handle for a variety of chemical transformations. Standard reactions such as acylation, sulfonylation, and alkylation can be employed to introduce a wide range of substituents. For instance, reaction with various acyl chlorides or sulfonyl chlorides would yield the corresponding amides and sulfonamides, respectively.
Reductive amination with aldehydes or ketones could be utilized to introduce secondary or tertiary amino groups. Furthermore, the amino group can be converted into other functionalities, such as an azide (B81097) via diazotization followed by substitution, which can then be used in "click" chemistry reactions to link the chromen-4-one scaffold to other molecules.
The methoxy (B1213986) group at the 4-position of the phenyl ring can also be a target for modification. Demethylation would yield a hydroxyl group, which could then be further functionalized through etherification or esterification to introduce a variety of side chains.
Functionalization of the Chromen-4-one Benzopyranone System
The chromen-4-one (benzopyranone) system itself provides several avenues for structural diversification. researchgate.net The heterocyclic ring can undergo various reactions. For example, the C3 position can be halogenated and subsequently used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
The carbonyl group at the C4 position can be reduced to a hydroxyl group or converted to a thiocarbonyl. Additionally, electrophilic substitution reactions, such as nitration or halogenation, can be directed to specific positions on the benzo portion of the chromen-4-one ring, depending on the existing substitution pattern and reaction conditions. These modifications can significantly influence the electronic properties and biological activity of the molecule. nih.gov
Development of Hybrid Chromen-4-one Scaffolds
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. nih.gov The this compound scaffold can be incorporated into hybrid structures to potentially achieve synergistic or multi-target effects.
For instance, the amino group on the phenyl ring could be used as a linker to attach other biologically active moieties, such as other heterocyclic systems, peptides, or known drug molecules. mdpi.com This approach can lead to the development of novel compounds with improved efficacy or a broader spectrum of activity. The synthesis of such hybrid molecules often involves multi-step reaction sequences, including the formation of amide, ester, or triazole linkages.
The following table provides examples of potential derivatization strategies:
| Modification Site | Reaction Type | Potential New Functionality |
| 3-Amino group | Acylation | Amides |
| 3-Amino group | Sulfonylation | Sulfonamides |
| 3-Amino group | Reductive Amination | Secondary/Tertiary Amines |
| 4-Methoxy group | Demethylation/Etherification | Ethers with diverse side chains |
| C3-position of Chromen-4-one | Halogenation/Cross-coupling | Aryl, alkyl, or heteroaryl substituents |
| C4-carbonyl group | Reduction | Hydroxyl group |
| Benzo ring of Chromen-4-one | Electrophilic Substitution | Nitro, halogen, or other substituents |
Structure Activity Relationship Sar Studies of 2 3 Amino 4 Methoxyphenyl Chromen 4 One Derivatives
Investigation of Positional Isomerism and its Impact on Biological Activity within Amino-Methoxyphenyl Chromen-4-ones
The precise placement of the amino and methoxy (B1213986) groups on the pendant phenyl ring (the B ring) of the chromen-4-one scaffold is a critical determinant of biological activity. While direct comparative studies on isomers of 2-(3-Amino-4-methoxyphenyl)chromen-4-one are not extensively documented, SAR principles derived from the broader flavonoid class underscore the importance of the substitution pattern.
The relative positions of these functional groups dictate the molecule's electronic distribution, steric profile, and its capacity for hydrogen bonding. For instance, shifting the amino group from the 3'-position to the 2'-position, as in the known isomer 2-(2-amino-3-methoxyphenyl)chromen-4-one, would significantly alter the molecule's geometry and its interaction with target proteins. ebi.ac.uk The substituents on the B ring are often paramount for activities such as antioxidant potential. mdpi.comencyclopedia.pub An ortho-dihydroxy (catechol) group on the B ring is a known potent feature for antioxidant activity. nih.gov Therefore, isomers that can be metabolized to form a catechol-like structure, or those where the amino and methoxy groups can form intramolecular hydrogen bonds, would be expected to exhibit distinct pharmacological profiles. The specific arrangement of these groups influences the dihedral angle between the B ring and the chromen-4-one core, which in turn affects how the molecule fits into the binding pocket of a receptor or enzyme.
Role of the Amino Group in Modulating Molecular Interactions and Biological Efficacy
The amino group, particularly when positioned on an aromatic ring, plays a multifaceted role in molecular recognition and biological function. In the context of this compound derivatives, the 3'-amino group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues (such as aspartate, glutamate (B1630785), or serine) in a biological target. This capacity for hydrogen bonding is a recurring theme in the activity of flavonoid analogues. mdpi.com
Furthermore, the presence of an amino group introduces a basic center to the molecule, which can be protonated under physiological conditions. This can lead to ionic interactions with negatively charged residues in a protein, further anchoring the ligand in its binding site. Studies on related pyrano[3,2-c]chromene derivatives have shown that the amino group can participate in N—H⋯O and N—H⋯N hydrogen bonds, which help stabilize crystal structures and, by extension, ligand-receptor complexes. nih.gov The introduction of an aminophenoxy group at the sixth position of the A ring in other flavone (B191248) series has been found to be beneficial for cancer-selective cytotoxicity, highlighting the favorable contribution of this moiety to biological activity. mdpi.com
Influence of the Methoxy Group on the Pharmacological Profiles of Chromen-4-one Analogues
The methoxy group is a prevalent substituent in many natural products and approved drugs, where it confers several advantageous properties. nih.gov In chromen-4-one analogues, the 4'-methoxy group significantly influences the molecule's pharmacological profile through several mechanisms.
Firstly, methylation of a hydroxyl group increases the molecule's lipophilicity and metabolic stability. researchgate.netnih.gov This is critical for oral bioavailability, as the parent hydroxylated flavonoids are often rapidly metabolized via glucuronidation and sulfation in the intestine and liver. nih.gov By "capping" a potential site of conjugation, the methoxy group can dramatically improve the compound's ability to cross biological membranes and reach its target tissue. nih.gov
Secondly, the methoxy group impacts electronic properties. It is an electron-donating group that can enhance π-conjugation within the scaffold while offering minimal steric hindrance. researchgate.net This can facilitate favorable ligand-protein binding. researchgate.net However, the methoxy group is also a metabolic liability, being susceptible to O-demethylation by cytochrome P450 enzymes, which can convert the compound into its corresponding hydroxylated, and potentially more active or rapidly cleared, form. researchgate.net
Systematic Evaluation of Substituent Effects on the Chromen-4-one Core and the Phenyl Ring
The biological activity of the this compound scaffold can be fine-tuned by introducing additional substituents on either the chromen-4-one core (A and C rings) or the pendant phenyl ring (B ring).
Substituent Effects on the Chromen-4-one Core: The chromen-4-one nucleus offers several positions for modification. The carbonyl group at position 4 is a key hydrogen bond acceptor, essential for interaction with various kinases. nih.gov SAR studies on related flavonols (which possess a 3-hydroxyl group) have shown that derivatization at this position is critical; esterification can lead to potent compounds, whereas conversion to a carbamate (B1207046) or ether results in a loss of activity. nih.gov Substitution on the A ring is also a viable strategy. For example, introducing (cyclo)aminoalkyl)oxy chains at position 6 has been shown to confer significant affinity for sigma receptors, which are targets for neurodegenerative disorders. nih.govrsc.org
Substituent Effects on the Phenyl Ring: The B ring is a primary site for modifications aimed at modulating activity. The nature of substituents on this ring can control electronic and steric effects. rsc.org In various flavonoid series, the addition of electron-withdrawing groups like chlorine or trifluoromethyl, or electron-donating groups, can profoundly alter the biological profile. nih.govnih.gov For instance, in a series of thiazole (B1198619) flavones, a chlorine substituent on the phenyl ring led to an increase in both lipophilicity and biological activity. nih.gov The table below summarizes the general effects of substituents on related chromen-4-one scaffolds.
| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C-Ring (Position 3) | Ester (e.g., Pivaloyl) | Maintained or enhanced activity (antitrypanosomal) | nih.gov |
| C-Ring (Position 3) | Ether or Carbamate | Led to inactivity | nih.gov |
| A-Ring (Position 6) | (Cyclo)aminoalkoxy chain | Conferred high affinity for sigma receptors | nih.govrsc.org |
| A-Ring (Position 6) | Aminophenoxy group | Beneficial for cancer-selective cytotoxicity | mdpi.com |
| B-Ring (General) | Chlorine | Increased lipophilicity and activity | nih.gov |
Conformational Analysis and its Relationship to Ligand-Receptor Binding Mechanisms
The three-dimensional conformation of this compound derivatives is a key factor governing their interaction with biological targets. X-ray crystallography studies of structurally related compounds, such as 7-methoxy-2-phenylchroman-4-one and various pyranochromenes, consistently show that the 2-phenyl ring is significantly twisted out of the plane of the chromen-4-one core. nih.govnih.gov The dihedral angle between these two ring systems is typically large, often approaching 90 degrees. nih.govnih.gov
Lipophilicity and its Correlation with Biological Activity in Chromen-4-one Derivative Series
Lipophilicity, often quantified as the partition coefficient (log P), is a fundamental physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. For chromen-4-one derivatives, achieving an optimal level of lipophilicity is essential for biological activity. nih.govmdpi.com
The introduction of methoxy groups generally increases lipophilicity when compared to the corresponding hydroxylated analogues, which can enhance membrane permeability. researchgate.net However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins, and potential toxicity. researchgate.net Studies on the antibacterial properties of flavonoids have shown that compounds with intermediate lipophilicity (log P values between 2.0 and 3.3) were the most active, indicating that a balance between hydrophilic and hydrophobic character is necessary for effective transport across bacterial cell membranes. mdpi.com
The nature and position of substituents significantly modulate lipophilicity. In one study, flavones with a chlorine atom were the most lipophilic, whereas those with a methoxy group were comparatively more hydrophilic. nih.gov Replacing a methoxy group with a fluorine atom, a common bioisosteric switch in medicinal chemistry, can have variable effects on lipophilicity but is often employed to block metabolic oxidation and improve the pharmacokinetic profile. chemrxiv.org
| Structural Feature/Modification | Impact on Lipophilicity (log P) | Potential Biological Consequence | Reference |
|---|---|---|---|
| -OH group | Decreases lipophilicity (more hydrophilic) | Increases water solubility but may lead to rapid metabolism. | nih.govmdpi.com |
| -OCH3 group | Increases lipophilicity (vs. -OH) | Improves metabolic stability and membrane transport. | researchgate.netnih.gov |
| -Cl group | Significantly increases lipophilicity | Can enhance activity, but may lead to poor solubility. | nih.gov |
| Optimal Range | Balanced lipophilicity (e.g., log P 2.0-3.3) | Found to be crucial for certain activities (e.g., antibacterial). | mdpi.com |
Mechanistic Investigations and Molecular Target Identification for 2 3 Amino 4 Methoxyphenyl Chromen 4 One
Elucidation of Intracellular Signaling Pathways Modulated by Chromen-4-one Scaffolds
The chromen-4-one core structure is a recurring motif in compounds known to modulate key intracellular signaling pathways, which are fundamental to cellular processes such as proliferation, differentiation, and apoptosis. While direct studies on 2-(3-Amino-4-methoxyphenyl)chromen-4-one are limited, the broader class of chromen-4-one derivatives has been shown to interact with several critical signaling cascades.
One of the most significant pathways modulated by chromen-4-one scaffolds is the mitogen-activated protein kinase (MAPK) signaling cascade. For instance, a novel C2-functionalized chromen-4-one scaffold has been identified for the development of p38α MAPK signaling inhibitors, which are instrumental in mitigating neutrophilic inflammatory responses. This suggests that compounds with this core structure can interfere with inflammatory processes by targeting key kinases in this pathway. The p38 MAPK pathway is a crucial mediator of cellular responses to inflammatory cytokines and stress.
Furthermore, the structural analogue, 2-(2-amino-3-methoxyphenyl)chromen-4-one, also known as PD-98059, is a well-characterized inhibitor of MAP-kinase kinase (MEK), which is a central component of the MAPK/ERK pathway. nih.govebi.ac.ukuni.luhmdb.ca This pathway plays a pivotal role in transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and preventing apoptosis. The inhibitory action of PD-98059 on this pathway underscores the potential of the aminomethoxyphenyl-chromen-4-one framework to modulate fundamental cellular signaling networks.
Enzyme Inhibition Studies of this compound and Analogues
The biological effects of many chromen-4-one derivatives can be attributed to their ability to inhibit the activity of specific enzymes.
Protein kinases are a large family of enzymes that play a central role in signal transduction and are attractive targets for drug development. The chromen-4-one scaffold is a common feature of many protein kinase inhibitors. As mentioned, the analogue 2-(2-amino-3-methoxyphenyl)chromen-4-one (PD-98059) is a potent and selective inhibitor of MEK1, the enzyme that activates ERK. nih.gov This inhibition is non-competitive with respect to ATP. The ability of this closely related molecule to inhibit a key protein kinase suggests that this compound may also possess protein kinase inhibitory activity.
Topoisomerases are essential enzymes that regulate the topology of DNA, and their inhibitors are often used as anticancer agents. Similarly, cytochrome P450 enzymes are involved in the metabolism of a wide range of compounds and are also targets for therapeutic intervention. Certain 2-amino-3-cyano-4H-chromenes have been investigated as potential inhibitors of topoisomerase and cytochrome enzymes. nih.gov These findings suggest that the broader chromen-4-one scaffold, including this compound, may have the potential to modulate the activity of these enzymes, which could contribute to anticancer and antifungal effects. nih.gov However, direct experimental evidence for the specific compound of interest is currently lacking.
The chromen-4-one scaffold has also been identified in inhibitors of other enzyme classes. For example, certain derivatives have been shown to be effective inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. nih.gov Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. The ability of the chromen-4-one core to serve as a scaffold for cholinesterase inhibitors suggests another potential avenue of biological activity for this compound.
Receptor Binding and Modulation Studies (e.g., G protein-coupled receptors, Excitatory Amino Acid Transporters)
In addition to enzyme inhibition, the biological activity of chromen-4-one derivatives can be mediated by their interaction with cellular receptors.
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction. The sigma-1 receptor, a unique intracellular chaperone protein, has been identified as a target for some chromen-4-one derivatives. nih.gov These compounds have shown significant binding affinity for sigma-1 receptors, suggesting that this receptor may be a molecular target for this class of compounds. nih.gov
Excitatory Amino Acid Transporters (EAATs) are responsible for the reuptake of glutamate (B1630785) from the synaptic cleft and are important for maintaining normal neuronal function. While there is no direct evidence of this compound binding to EAATs, a different class of chromene derivatives has been shown to selectively inhibit EAAT1. This indicates that the broader chromene structure has the potential to interact with these transporters, although the specific structural requirements for this activity would need to be investigated for the compound .
Investigations into Cellular Pathway Perturbations and Their Downstream Effects
The interaction of this compound and its analogues with molecular targets such as protein kinases can lead to significant perturbations of cellular pathways and a cascade of downstream effects.
Given the established role of the analogue PD-98059 as a MEK inhibitor, it is plausible that this compound could also affect the MAPK/ERK signaling pathway. Inhibition of this pathway would have profound effects on cell physiology. For example, it could lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells, which are key downstream effects of blocking this pathway.
Furthermore, the modulation of inflammatory signaling pathways, such as the p38 MAPK pathway, by chromen-4-one scaffolds suggests that these compounds could have anti-inflammatory effects. Downstream consequences of inhibiting this pathway include the reduced production of pro-inflammatory cytokines and other mediators of inflammation.
Exploration of Anti-aging Mechanisms (Geroprotective Potential)
The compound this compound, a derivative of the chromen-4-one (also known as chromone) scaffold, is positioned within a chemical class recognized for its potential to modulate the aging process. While direct and extensive research into the specific geroprotective mechanisms of this exact molecule is not widely documented, the broader family of flavonoids and chromones, to which it belongs, has been the subject of numerous studies investigating their anti-aging properties. These studies provide a foundational understanding of the likely pathways through which this compound may exert its effects. A closely related compound, 2-(2-amino-3-methoxyphenyl)chromen-4-one, has been identified as a geroprotector, further suggesting the potential of this structural class. nih.gov
The geroprotective effects of flavonoids are often attributed to their influence on key signaling pathways that regulate lifespan and healthspan. nih.gov One such critical pathway involves AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Studies on flavonoids such as luteolin (B72000) and chrysin (B1683763) have demonstrated life-extending effects in model organisms like Caenorhabditis elegans, with these effects being dependent on the activity of AAK-2, the nematode homolog of AMPK. nih.govnih.gov This suggests that these compounds may promote longevity by mimicking a state of low energy, a condition known to activate AMPK and trigger downstream processes that enhance stress resistance and cellular maintenance.
Another significant mechanism implicated in the anti-aging effects of related compounds is the activation of the Nrf2 signaling pathway. nih.gov Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, flavonoids can bolster the cell's endogenous defense mechanisms against oxidative stress, a major contributor to the aging process. For instance, the flavonoid naringin (B1676962) has been shown to effectively activate Nrf2 target genes, particularly under conditions of oxidative stress. nih.gov
Furthermore, the antioxidant properties inherent to the flavonoid structure are a cornerstone of their potential anti-aging activity. Many chromone (B188151) derivatives have demonstrated potent antioxidant capabilities, including the ability to scavenge free radicals and reduce lipid peroxidation. nih.gov By neutralizing reactive oxygen species (ROS), these compounds can mitigate the cumulative damage to cellular components like DNA, proteins, and lipids that underlies many aspects of aging. nih.gov
The potential for this compound to influence these pathways is a logical extension of the established bioactivity of its chemical class. The presence of the amino and methoxy (B1213986) functional groups on the phenyl ring may further modulate its activity and interaction with cellular targets.
Table 1: Potential Geroprotective Mechanisms of Flavonoids and Chromones
| Mechanism | Description | Key Molecular Targets/Pathways | Representative Compounds |
| AMPK Activation | Mimics cellular low-energy state, promoting stress resistance and longevity. | AMP-activated protein kinase (AMPK) | Luteolin, Chrysin |
| Nrf2 Pathway Activation | Upregulates endogenous antioxidant and cytoprotective genes. | Nuclear factor erythroid 2-related factor 2 (Nrf2) | Naringin |
| Antioxidant Activity | Directly scavenges reactive oxygen species (ROS), reducing oxidative damage. | Free radicals (e.g., superoxide) | Various chromone derivatives |
Interactions with Key Biomolecules: Nucleic Acids and Proteins
The biological activity of any compound is fundamentally dictated by its interactions with cellular macromolecules. For this compound, its potential therapeutic and anti-aging effects can be understood by examining its likely interactions with nucleic acids and proteins.
Interactions with Nucleic Acids:
While direct studies on the DNA binding of this compound are not prevalent, research on related chromene derivatives suggests a capacity for such interactions. For example, some benzochromene derivatives have been found to interact with DNA through groove binding. researchgate.net This mode of interaction, where a molecule fits into the minor or major groove of the DNA double helix, can interfere with DNA replication and transcription processes. Such interactions are often non-covalent, involving forces like hydrogen bonds and van der Waals interactions. nih.govnih.gov The planarity of the chromen-4-one ring system and the potential for hydrogen bonding from the amino group could facilitate this type of binding.
Interactions with Proteins:
The chromen-4-one scaffold is a common feature in molecules that target a variety of proteins, particularly enzymes. A significant area of investigation for this class of compounds is the inhibition of protein kinases. A close analog, 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one, is a known inhibitor of mitogen-activated protein kinase (MAPK) kinase. nih.gov Kinases are crucial components of signaling pathways that regulate numerous cellular processes, and their dysregulation is implicated in aging and age-related diseases.
Another important class of protein targets for chromone derivatives are sirtuins. A study on a series of substituted chroman-4-one derivatives identified them as novel inhibitors of SIRT2, a member of the sirtuin family of deacetylases that are involved in aging-related diseases. acs.org The study highlighted that even minor structural alterations to the chroman-4-one ring system significantly affected the inhibitory activity, underscoring the specific nature of these protein-ligand interactions. acs.org The carbonyl group of the chromen-4-one core is often essential for these interactions, likely acting as a hydrogen bond acceptor. acs.org
The potential for this compound to act as an antagonist for G protein-coupled receptors (GPCRs) has also been suggested by studies on related structures. acs.org The interactions within the binding pockets of these receptors are highly specific, and the substituents on the chromen-4-one core play a critical role in determining potency and efficacy.
Table 2: Potential Biomolecular Interactions of Chromen-4-one Derivatives
| Biomolecule Class | Specific Target Example | Type of Interaction | Potential Consequence |
| Nucleic Acids | DNA | Groove Binding | Interference with replication/transcription |
| Proteins (Enzymes) | MAP-kinase kinase | Inhibition | Modulation of cell signaling pathways |
| Proteins (Enzymes) | Sirtuin 2 (SIRT2) | Inhibition | Alteration of protein acetylation status |
| Proteins (Receptors) | G protein-coupled receptors (GPCRs) | Antagonism | Modulation of cellular response to stimuli |
Computational and Theoretical Chemistry Applications in 2 3 Amino 4 Methoxyphenyl Chromen 4 One Research
Quantum Chemical Calculations (e.g., DFT, MEP) for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine a molecule's electronic structure, stability, and reactivity. nih.govdntb.gov.ua DFT calculations allow for the optimization of the molecular geometry and the computation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This parameter is often correlated with biological activity in series of related compounds. For instance, in studies of various chromone (B188151) derivatives, a lower energy gap has been associated with higher bioactivity. dntb.gov.ua
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. MEP analysis provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. dntb.gov.uamdpi.com This information is vital for predicting how a molecule will interact with other molecules, such as biological receptors or substrates, guiding the understanding of non-covalent interactions like hydrogen bonding. mdpi.com
While specific DFT calculations for 2-(3-Amino-4-methoxyphenyl)chromen-4-one are not published, the table below shows representative HOMO-LUMO energy gaps for other chromone derivatives, illustrating the type of data generated from such analyses.
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | -7.635 | -5.765 | 1.870 |
| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | -7.420 | -5.771 | 1.649 |
| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | -7.580 | -5.990 | 1.590 |
| This data is illustrative and derived from studies on related chromone derivatives to demonstrate the application of DFT calculations. dntb.gov.ua |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. sysrevpharm.org It is a cornerstone of structure-based drug design, enabling researchers to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction.
Docking algorithms predict the binding conformation of a ligand within the active site of a protein and estimate the strength of the interaction using a scoring function, which typically approximates the binding free energy (often given in kcal/mol). nih.gov A more negative score generally indicates a more favorable binding affinity. This allows for the ranking of different compounds and the prioritization of those most likely to be potent inhibitors or modulators of the target protein. Studies on various 2-phenylchromone derivatives have successfully used this approach to predict their inhibitory potential against enzymes like tyrosinase. nih.gov
The following table presents docking scores for a series of brominated 2-phenylchromone derivatives against mushroom tyrosinase, demonstrating how this method is used to compare potential inhibitors.
| Compound | Binding Affinity (kcal/mol) |
| 2-phenylchromone derivative 10 | -8.5 |
| 2-phenylchromone derivative 11 | -8.3 |
| 2-phenylchromone derivative 26 | -7.9 |
| Kojic Acid (Standard Inhibitor) | -5.6 |
| This data is for illustrative purposes, based on published results for related compounds to show the application of molecular docking. nih.gov |
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. mdpi.com By identifying the key amino acid residues in the protein's active site that form these bonds, researchers can understand the structural basis for a compound's activity. This knowledge is invaluable for optimizing lead compounds to enhance their potency and selectivity. For example, docking studies of flavone (B191248) derivatives often reveal crucial hydrogen bonds with serine or aspartate residues and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within an enzyme's active site. tandfonline.com
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior Analysis
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. scite.ai MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the conformational changes and stability of the ligand-protein complex in a simulated physiological environment. mdpi.comtandfonline.com
Key metrics used to analyze MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the protein and ligand atoms measures the average deviation from their initial positions over the course of the simulation. A stable, low, and converging RMSD value suggests that the complex has reached equilibrium and remains stable. mdpi.com The RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that are stabilized upon ligand binding. scite.ai No specific MD simulation studies have been published for this compound, but this technique is critical for validating docking results and confirming the stability of predicted binding modes for related flavonoid compounds. tandfonline.com
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Efficacy and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is a statistical equation that correlates variations in activity with variations in molecular descriptors, which are numerical representations of a molecule's physicochemical, electronic, or steric properties.
Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds based solely on their structure. mdpi.com This predictive power is extremely valuable for optimizing lead compounds and designing new molecules with enhanced efficacy. For flavonoids and chromones, QSAR models have been used to predict activities ranging from antioxidant capacity to enzyme inhibition, guiding the synthesis of more potent derivatives. nih.govmdpi.com The development of a QSAR model for a series of aminomethoxy-substituted chromen-4-ones would be a logical step in a drug discovery program to optimize their activity against a chosen target.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Compound Prioritization
A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties or unforeseen toxicity. In silico ADMET prediction involves the use of computational models to estimate these properties early in the drug discovery process, allowing for the prioritization of compounds with more favorable profiles. nih.gov
These models can predict a wide range of properties, including aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and various forms of toxicity. Many ADMET predictions are based on established guidelines like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov
Although specific ADMET predictions for this compound are not available in the literature, the table below provides an illustrative example of a typical in silico ADMET profile for a flavonoid-like molecule.
| Property / Rule | Predicted Value / Status | Importance in Drug Discovery |
| Molecular Weight | < 500 g/mol | Affects absorption and distribution |
| LogP (Lipophilicity) | 1 - 3 | Influences solubility and membrane permeability |
| Hydrogen Bond Donors | < 5 | Affects membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Affects membrane permeability |
| Human Intestinal Absorption | High | Predicts oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | Low / High | Determines if the compound can act on the CNS |
| CYP2D6 Inhibitor | No / Yes | Predicts potential for drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Predicts mutagenic potential |
| This table is a generalized, illustrative example of an in silico ADMET prediction for a hypothetical chromone derivative. |
Advanced Research Applications and Future Directions for 2 3 Amino 4 Methoxyphenyl Chromen 4 One
Development of 2-(3-Amino-4-methoxyphenyl)chromen-4-one as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The development of this compound and its derivatives as chemical probes hinges on their potential to be highly selective inhibitors for specific enzymes.
For instance, its isomer, 2-(2-amino-3-methoxyphenyl)chromen-4-one (also known as PD-98059), is a well-established inhibitor of mitogen-activated protein kinase (MAPK) kinase, making it a valuable tool for studying cell signaling pathways. ebi.ac.uknih.gov Similarly, other chromone (B188151) derivatives have been developed as potent and selective inhibitors for targets like SIRT2, a class III histone deacetylase implicated in aging-related diseases. acs.orgnih.gov By inhibiting a specific target, these molecules allow researchers to probe the target's function in cellular processes and disease models. The this compound framework could be systematically modified to create probes for novel targets, aiding in the exploration of complex biological networks.
Scaffold Hybridization and Multi-target Ligand Design Strategies
Modern drug discovery is increasingly focused on designing single molecules that can interact with multiple targets, a strategy particularly relevant for complex diseases like cancer and neurodegenerative disorders. nih.gov The chromone scaffold is an ideal candidate for these multi-target-directed ligand (MTDL) and scaffold hybridization strategies. nih.govnih.gov
Scaffold Hybridization: This involves combining the chromone core with other pharmacologically active motifs. For example, researchers have created hybrid molecules by linking a chromone with a sulfonamide, resulting in compounds with potent anticancer activity. nih.gov Another approach, termed scaffold hopping, involves replacing a less optimal chemical core (like quinazolin-4-one) with the chromen-4-one scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.gov
Multi-target Ligand Design: The this compound framework can be engineered to inhibit multiple enzymes simultaneously. Chromone-based MTDLs have been developed to concurrently inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key targets in the treatment of Alzheimer's disease. nih.govmdpi.com Computational methods are crucial in this process, helping to design molecules that fit the binding sites of multiple target proteins. springernature.com
Approaches for Enhancing Selectivity and Potency of Chromen-4-one Derivatives
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the chromone scaffold. These studies systematically alter the structure of the molecule and assess how these changes affect its biological activity. nih.govnih.gov For derivatives of this compound, potency and selectivity can be fine-tuned by modifying different parts of the molecule.
Key findings from SAR studies on various chromone derivatives include:
Substitution at the 2-position: For SIRT2 inhibitors, an alkyl chain with three to five carbons at this position was found to be optimal for high potency. acs.org
Substitution on the Benzene Ring (A-ring): The addition of larger, electron-withdrawing groups, such as bromine or chlorine, at the 6- and 8-positions has been shown to be crucial for high potency in SIRT2 inhibitors. acs.orgnih.gov For other targets, attaching a fluorine atom at the 6-position produced more active anticancer agents. nih.gov
Modification of the 4-oxo Group: The carbonyl group at the 4-position is often vital for activity. In one study on GPR55 receptor ligands, replacing this oxygen with sulfur resulted in a complete loss of agonist activity, indicating the importance of this polar interaction for binding. acs.org
Table 1: SAR Insights for Chromone Derivatives
| Target | Favorable Substitution Position | Favorable Group/Modification | Effect | Reference |
|---|---|---|---|---|
| SIRT2 | 2-position | Alkyl chain (3-5 carbons) | Increased potency | acs.org |
| SIRT2 | 6- and 8-positions | Large, electron-withdrawing groups (e.g., Br, Cl) | Increased potency | nih.gov |
| MCF-7 Cancer Cells | 6-position | Fluorine | Increased activity | nih.gov |
| GPR55 Receptor | 4-position | Intact carbonyl (keto) group | Essential for agonist activity | acs.org |
| Neutrophils (Inflammation) | 2-position | N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide | Robust inhibition of superoxide generation | nih.gov |
Innovative Applications in Chemical Biology Research and Method Development
Beyond direct therapeutic applications, the chromone scaffold is valuable in the development of new research tools and methods. One significant application is in the field of peptidomimetics, where a non-peptide scaffold like chromone is used to mimic the structure and function of peptides. semanticscholar.org Peptides often make poor drugs due to their instability, but peptidomimetics built on a rigid framework like this compound can overcome these limitations. Researchers have successfully used chroman-4-ones, a related structure, as scaffolds to develop mimetics of the peptide hormone somatostatin. semanticscholar.org
Design of Next-Generation Therapeutics Based on the this compound Framework
The future of therapeutics based on this framework lies in overcoming common drug development challenges and leveraging novel biological insights. A key goal is to design orally bioavailable derivatives with improved pharmacokinetic profiles. nih.gov Research efforts are directed at creating chromone derivatives that are not only potent and selective but also possess good drug-like properties.
Furthermore, the chromone scaffold is being explored for its potential in treating a wide array of conditions. For neurodegenerative diseases, chromone derivatives are being developed to inhibit enzymes and processes involved in Alzheimer's and Parkinson's disease, such as Aβ plaque formation. nih.govresearchgate.net In oncology, new aminoflavones are being synthesized and evaluated for their cytotoxicity against various cancer cell lines, with studies showing that specific substitution patterns can significantly enhance anticancer activity. mdpi.com
Emerging Methodologies and Techniques in Chromen-4-one Research and Development
Advances in technology are rapidly changing how chromone-based compounds are discovered and optimized.
Synthetic Methodologies: New and more efficient methods for synthesizing the chromone core and its derivatives are continuously being developed. These include microwave-assisted synthesis, which can speed up reactions and improve yields, and novel catalytic processes like visible-light-mediated approaches. mdpi.comresearchgate.net These methods allow for the rapid generation of diverse libraries of chromone derivatives for screening.
Computational and In Silico Methods: Computer-aided drug design (CADD) plays a pivotal role in modern chromone research. springernature.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling are used to predict how different derivatives will interact with their biological targets, thereby guiding the synthesis of more potent and selective compounds. springernature.comresearchgate.net These computational tools are essential for designing multi-target ligands and understanding complex SAR. springernature.com
Q & A
Q. What are the established synthetic routes for 2-(3-Amino-4-methoxyphenyl)chromen-4-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step process, including condensation of substituted phenols with β-ketoesters, followed by cyclization under acidic or basic conditions. For example, propargyl bromide and K₂CO₃ in DMF can facilitate key coupling reactions . Optimization strategies include:
- Temperature control : Gradual heating (60–80°C) to avoid side reactions.
- Catalyst selection : Use of NaOH/H₂O₂ in ethanol for oxidative cyclization .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the pure product. Yield improvements (>70%) are achievable by adjusting stoichiometry and solvent polarity .
Q. How is the molecular structure of this compound characterized using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Using MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 223 K) to minimize thermal motion artifacts .
- Software tools : SHELXL for refinement, with parameters like space group (e.g., monoclinic P2₁/c), unit cell dimensions (a, b, c, β), and anisotropic displacement ellipsoids .
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis to confirm hydrogen bonding patterns .
Advanced Research Questions
Q. What computational chemistry approaches are employed to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations are widely used:
- Basis sets : B3LYP/6-311++G(d,p) for geometry optimization and electron density mapping .
- Reactivity indices : Fukui functions to identify nucleophilic/electrophilic sites on the chromen-4-one core.
- Solvent effects : PCM models to simulate polar environments (e.g., water, DMSO) and predict solvatochromic shifts .
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives for targeted biological activity?
- Methodological Answer : SAR studies require systematic modifications:
- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at positions 3 and 4 to modulate bioactivity .
- Bioassay design : Use in vitro assays (e.g., antimicrobial disk diffusion, DPPH radical scavenging) to quantify activity trends .
- Data correlation : Multivariate regression analysis linking logP values and IC₅₀ results to identify critical substituents .
Q. What strategies are recommended for resolving discrepancies in reported biological activity data for chromen-4-one derivatives?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT protocol uniformity) .
- Orthogonal validation : Confirm antimicrobial activity via both agar diffusion and broth microdilution methods .
- Purity verification : Use HPLC-MS (≥95% purity) to exclude false positives from impurities .
Q. How do solvent effects and protonation states influence the spectroscopic analysis (e.g., NMR, UV-Vis) of this compound?
- Methodological Answer : Solvent polarity and pH significantly alter spectral profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
